molecular formula C16H17N5O5S2 B6481867 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide CAS No. 898369-19-2

2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B6481867
CAS No.: 898369-19-2
M. Wt: 423.5 g/mol
InChI Key: YBCRWUGHCRKICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide is a synthetic small molecule characterized by a unique structural framework combining a pyrrolidin-1,3,4-thiadiazole core with a sulfamoylphenylacetamide moiety. This compound’s design likely targets enzyme inhibition, given the prevalence of similar structures in kinase or protease inhibitors. The sulfamoylphenylacetamide linker provides rigidity and hydrogen-bonding capacity, critical for target specificity .

Structural determination of such compounds often relies on X-ray crystallography, with software like SHELX enabling precise refinement of small-molecule crystallographic data .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S2/c1-2-13-18-19-16(27-13)20-28(25,26)11-5-3-10(4-6-11)17-12(22)9-21-14(23)7-8-15(21)24/h3-6H,2,7-9H2,1H3,(H,17,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCRWUGHCRKICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide, we compare it to analogous compounds sharing key structural motifs (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Hypothesized Activity Evidence Source
This compound 1,3,4-Thiadiazole + pyrrolidinone 5-Ethyl, sulfamoylphenylacetamide Covalent enzyme inhibition
N-{4-[4-(3-{[(2,5-Difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide Thiazole + piperidine Difluorophenyl sulfonamide, pyridinyl Kinase inhibition, anticancer

Key Observations:

Core Heterocycle Differences :

  • The target compound features a 1,3,4-thiadiazole ring, whereas the comparator () contains a 1,3-thiazole core. Thiadiazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to thiazoles.
  • The 5-ethyl substituent on the thiadiazole in the target compound may enhance lipophilicity (logP ~3.5 estimated) compared to the difluorophenyl group in the thiazole-based analog (logP ~2.8), influencing membrane permeability .

Sulfonamide/Sulfamoyl Groups: The target compound’s sulfamoylphenyl group is structurally distinct from the difluorophenyl sulfonamide in the comparator.

Electrophilic Moieties: The 2,5-dioxopyrrolidinyl group in the target compound may act as a Michael acceptor, enabling covalent bond formation with cysteine residues in target proteins—a mechanism absent in the non-electrophilic comparator.

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis would require sequential coupling of the thiadiazole-sulfamoylphenyl intermediate with 2,5-dioxopyrrolidinyl acetate. Similar protocols are described for sulfonamide-linked heterocycles .
  • Computational Modeling: Molecular docking studies (unavailable in provided evidence) are critical to predict binding modes, especially given the electrophilic pyrrolidinone moiety.
  • Evidence Gaps: No direct pharmacological or crystallographic data for the target compound is available in the provided sources. Comparisons are extrapolated from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.